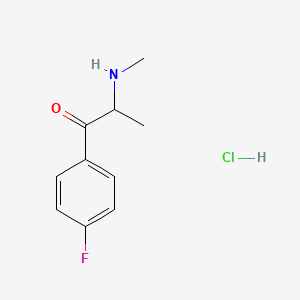![molecular formula C6H12O6 B583772 D-[4,5-2H2]Glucose CAS No. 478529-48-5](/img/structure/B583772.png)
D-[4,5-2H2]Glucose
Overview
Description
D-[4,5-2H2]Glucose, also known as D-Glucose, is a simple sugar (monosaccharide) generated during photosynthesis involving water, carbon, and sunlight in plants . It is produced in humans via hepatic gluconeogenesis and the breakdown of polymeric glucose forms (glycogenolysis) . It is an aldohexose, meaning it contains one aldehyde group and six carbon atoms .
Synthesis Analysis
Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone producing hydrogen peroxide (H2O2) as a by-product, with molecular oxygen acting as an electron acceptor. The first product is non-enzymatically hydrolyzed to D-gluconic acid .Molecular Structure Analysis
Glucose is an aldohexose, which means that it is a six-carbon sugar with a terminal aldehyde group . The carbons labeled with an asterisk in the structure are chiral; thus there are 2^4, or sixteen, possible configurational isomers . The configurations for each of the chiral carbons, C2 - C5, are shown in the projection formula .Chemical Reactions Analysis
The aldehyde group makes glucose a reducing sugar giving a positive reaction with the Fehling test . Glucose is metabolized to form carbon dioxide and water along with the Adenosine triphosphate (ATP), which is used by cellular processes as chemical energy .Physical and Chemical Properties Analysis
Glucose is a white crystalline monosaccharide sugar . It is soluble in water, unstable to strong oxidizing agents and acidic or basic reagents, and has a tendency to decompose rather than give sharp melting points .Mechanism of Action
Glucose circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .
Future Directions
Continuous glucose monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . Sensor accuracy, reliability, and wearability are important challenges to CGM success and are critical to the development of an artificial pancreas (or closed-loop system) .
Properties
IUPAC Name |
(3R,4S,5S,6R)-5,6-dideuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-XMOTWBSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@@]([C@@H]([C@H](C(O1)O)O)O)([2H])O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-[1,6-13C2]Galactose](/img/structure/B583692.png)


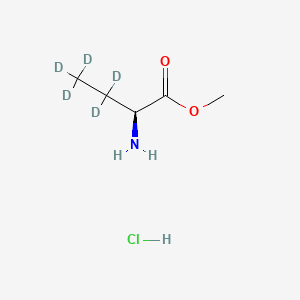
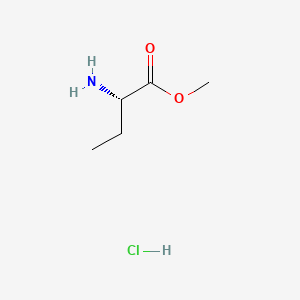
![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)
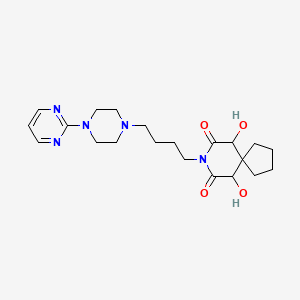
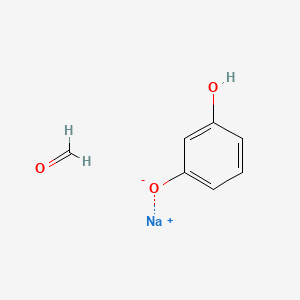
![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)
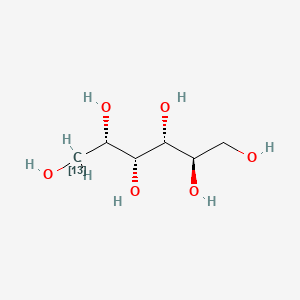
![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)
